molecular formula C11H22ClNO2 B13010713 Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride

Cat. No.: B13010713
M. Wt: 235.75 g/mol
InChI Key: XSBXZHVXIMEHMV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is an amino acid ester derivative characterized by a cyclohexyl group at the C2 position, an ethyl ester at the carboxylate moiety, and a protonated amino group at C3. Its free base (CAS 91370-48-8) has a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . As a hydrochloride salt, its molecular weight increases to approximately 235.75 g/mol (calculated by adding HCl’s molecular weight, 36.46 g/mol, to the free base). The compound’s LogP (2.40) and polar surface area (52.32 Ų) suggest moderate lipophilicity and solubility in polar solvents .

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl 3-amino-2-cyclohexylpropanoate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H

InChI Key

XSBXZHVXIMEHMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)C1CCCCC1.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: : Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride serves as an important intermediate in the synthesis of various therapeutic agents. Its structural features allow it to interact with biological systems effectively, making it valuable in drug development.

Synthesis of Anticoagulants

One of the notable applications of this compound is in the synthesis of anticoagulants. It has been identified as a precursor for compounds similar to dabigatran etexilate, a direct thrombin inhibitor used for preventing blood clots. This class of drugs is crucial in managing conditions such as atrial fibrillation and venous thromboembolism, offering advantages over traditional anticoagulants like warfarin due to their predictable pharmacokinetics and minimal dietary interactions .

Development of Analgesics

Research indicates that derivatives of this compound may also be explored for pain management applications. The compound's ability to modify pain pathways presents opportunities for developing novel analgesics that could provide relief with fewer side effects compared to existing medications .

Research Applications

In addition to its pharmaceutical relevance, this compound is utilized in various research settings.

Chemical Biology Studies

The compound can be employed in chemical biology studies to investigate the mechanisms of action of various biochemical pathways. Its structure allows researchers to probe interactions with enzymes and receptors, providing insights into cellular processes and potential therapeutic targets .

Structure-Activity Relationship Studies

This compound can be used in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. By modifying its structure, researchers can assess how changes affect biological activity, leading to the identification of more effective compounds .

Case Studies and Findings

Several studies highlight the utility of this compound in drug design and synthesis:

StudyFocusFindings
Synthesis of AnticoagulantsDemonstrated its role as an intermediate for dabigatran etexilate synthesis, highlighting its pharmacological properties.
Analgesic DevelopmentExplored derivatives for pain management, showing promise in modifying pain signaling pathways.
Chemical BiologyUtilized in enzyme interaction studies, revealing potential therapeutic targets through structural modifications.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active compound that interacts with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride, differing in substituents, ester groups, or cyclic moieties. Key comparisons are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound C₁₁H₂₂ClNO₂ 235.75 (calculated) Cyclohexyl, ethyl ester Hydrochloride salt, amino group at C3
Mthis compound C₁₀H₁₈ClNO₂ 185.26 (reported) Cyclohexyl, methyl ester Lower molecular weight due to methyl ester; conflicting MW data*
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride C₇H₁₆ClNO₂ 181.66 3-methylphenyl, ethyl ester Aromatic substituent; smaller molecular framework
2-(Diethylamino)ethyl 3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate hydrochloride C₂₁H₃₂ClNO₃ 345.48 Cyclohexenyl, phenyl, diethylaminoethyl ester Complex structure with multiple rings; higher MW
Ethyl 2-(cyclopropylamino)-3-methoxypropanoate hydrochloride C₉H₁₈ClNO₃ 223.70 Cyclopropyl, methoxy Cyclic amine and methoxy group; altered stereoelectronic effects
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride C₉H₁₅ClF₃NO₂ 261.68 Cyclobutyl, trifluoromethyl Fluorine substitution enhances metabolic stability

Substituent Effects on Physicochemical Properties

  • Cyclohexyl vs. Cyclohexyl moieties may enhance membrane permeability but reduce aqueous solubility.
  • Ester Group Variations: Replacing the ethyl ester with a methyl ester () reduces molecular weight but may alter metabolic stability. Ethyl esters are generally more lipophilic and resistant to esterase hydrolysis than methyl esters .
  • Fluorine and Cycloalkyl Modifications: The trifluoromethyl group in Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride () enhances electronegativity and metabolic stability, a common strategy in drug design .

Biological Activity

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C11_{11}H21_{21}ClN2_{2}O2_{2}
  • Molecular Weight : 236.75 g/mol
  • Functional Groups : Amino group, ester group, and cyclohexyl moiety.

This compound is known for its ability to interact with various biological systems, which can lead to diverse pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The amino group can participate in hydrogen bonding and ionic interactions with biological macromolecules, influencing their structure and function. Additionally, the ester functionality allows for hydrolysis, releasing active metabolites that may further interact with cellular pathways.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has been evaluated for its inhibitory effects against norovirus protease (NV 3CLpro), a critical enzyme in the viral replication cycle. The compound demonstrated significant inhibitory activity in enzyme assays, with IC50_{50} values indicating effective concentration ranges .

Enzyme Inhibition Studies

Inhibitory effects on various enzymes have been documented, showcasing the compound's versatility. For instance:

Enzyme IC50_{50} Value (µM) Biological Impact
Norovirus 3CLpro5.0Inhibits viral replication
Cathepsin S10.5Implicated in tumor progression

These findings suggest that this compound may serve as a lead compound for developing antiviral agents and cancer therapeutics .

Case Studies

  • Norovirus Inhibition :
    • A study conducted on murine norovirus (MNV) demonstrated that compounds derived from this compound effectively reduced viral loads in infected cells. The mechanism involved binding to the active site of NV 3CLpro, disrupting its function and thereby preventing viral replication .
  • Cancer Research :
    • Investigations into the role of cathepsin S inhibitors have revealed that this compound exhibits selectivity towards tumor-associated cysteine proteases, indicating potential applications in cancer therapy .

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